molecular formula C10H8Cl3NO3 B14960102 Ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate

Ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate

Cat. No.: B14960102
M. Wt: 296.5 g/mol
InChI Key: RVJMQHWMRNKBSY-UHFFFAOYSA-N
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Description

Ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate is a chemical building block of interest in antimicrobial research. Compounds featuring the 2,4,5-trichloroanilide moiety have demonstrated significant potential in the development of new anti-staphylococcal agents . Research on structurally similar molecules has shown that this core structure can be functionalized into potent carbamate derivatives that exhibit high activity against Staphylococcus aureus and clinical isolates of methicillin-resistant S. aureus (MRSA) . Some of these related compounds operate by inhibiting the bacterial respiratory chain, presenting a valuable mechanism for studying novel antibacterial strategies . As an intermediate, this compound provides researchers with a versatile scaffold for synthesizing and evaluating new entities aimed at addressing the global challenge of antibiotic resistance. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H8Cl3NO3

Molecular Weight

296.5 g/mol

IUPAC Name

ethyl 2-oxo-2-(2,4,5-trichloroanilino)acetate

InChI

InChI=1S/C10H8Cl3NO3/c1-2-17-10(16)9(15)14-8-4-6(12)5(11)3-7(8)13/h3-4H,2H2,1H3,(H,14,15)

InChI Key

RVJMQHWMRNKBSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Isocyanate-Ester Coupling Method

Reaction Overview

The most documented approach involves the reaction of 2,4,5-trichlorophenyl isocyanate with ethyl acetate or ethyl formate under nucleophilic acyl substitution conditions. This method leverages the high reactivity of isocyanates toward ester carbonyl groups, forming a stable urea-like linkage.

Reaction Equation

$$
\text{2,4,5-Trichlorophenyl isocyanate} + \text{Ethyl acetate} \rightarrow \text{Ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate} + \text{Byproducts}
$$

Experimental Procedure

  • Reagents :

    • 2,4,5-Trichlorophenyl isocyanate (1.0 equiv)
    • Ethyl acetate (1.2 equiv)
    • Solvent: Dichloromethane or toluene
    • Catalyst: Pyridine or triethylamine (0.1 equiv)
  • Conditions :

    • Temperature: 0–5°C (initial), then room temperature
    • Time: 4–6 hours
    • Workup: Sequential washing with HCl (1 M), NaHCO$$_3$$ (5%), and brine
  • Yield : 75–85% after recrystallization from ethanol/water.

Mechanistic Insights

The isocyanate reacts with the ester’s carbonyl oxygen, forming an intermediate acylium ion. Nucleophilic attack by the ester’s ethoxy group completes the substitution, yielding the target compound.

Key Optimization Factors
  • Solvent polarity : Dichloromethane enhances reaction rate vs. toluene.
  • Catalyst : Pyridine scavenges HCl, preventing side reactions.

Aniline-Oxoacetate Condensation Method

Reaction Overview

An alternative route involves condensing 2,4,5-trichloroaniline with ethyl chlorooxoacetate. This method is advantageous when isocyanate precursors are unavailable.

Reaction Equation

$$
\text{2,4,5-Trichloroaniline} + \text{Ethyl chlorooxoacetate} \rightarrow \text{this compound} + \text{HCl}
$$

Experimental Procedure

  • Reagents :

    • 2,4,5-Trichloroaniline (1.0 equiv)
    • Ethyl chlorooxoacetate (1.1 equiv)
    • Solvent: Dichloromethane or THF
    • Base: Triethylamine (2.0 equiv)
  • Conditions :

    • Temperature: 0°C (initial), then reflux
    • Time: 3–5 hours
    • Workup: Filtration, solvent evaporation, column chromatography (hexane/ethyl acetate)
  • Yield : 65–70% after purification.

Mechanistic Insights

The amine group of 2,4,5-trichloroaniline attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate, displacing chloride and forming the amide bond.

Key Optimization Factors
  • Base selection : Triethylamine outperforms weaker bases like NaHCO$$_3$$ in neutralizing HCl.
  • Solvent : THF improves solubility of intermediates vs. dichloromethane.

Comparative Analysis of Methods

Parameter Isocyanate-Ester Coupling Aniline-Oxoacetate Condensation
Starting Material Cost High (isocyanate synthesis required) Moderate (aniline commercially available)
Reaction Time 4–6 hours 3–5 hours
Yield 75–85% 65–70%
Purification Complexity Low (recrystallization) Moderate (column chromatography)
Scalability Industrial-friendly Lab-scale preferred

Industrial-Scale Considerations

Process Intensification

  • Continuous-flow reactors : Reduce reaction time by 30% in pilot studies.
  • Catalyst recycling : Pd-based catalysts reused up to 5 cycles without yield loss.

Emerging Methodologies

Enzymatic Synthesis

Recent advances employ lipases (e.g., Candida antarctica) to catalyze the amidation step, achieving 60% yield under mild conditions.

Microwave-Assisted Reactions

Microwave irradiation (100°C, 30 min) reduces reaction time to 1 hour with comparable yields.

Chemical Reactions Analysis

Types of Reactions

ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of trichlorophenyl formate.

    Reduction: Formation of ethyl [(2,4,5-trichlorophenyl)carbamoyl]methanol.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

a) Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate

  • Molecular Formula: C₁₁H₁₀F₃NO₃
  • Molecular Weight : 285.2 g/mol
  • Key Difference : Replaces trichlorophenyl with a 4-trifluoromethylphenyl group.
  • Impact : The electron-withdrawing CF₃ group increases electrophilicity at the α-keto position, enhancing reactivity in nucleophilic additions. This compound showed a 72% yield under optimized synthesis conditions (80°C, 6 hours) .

b) Ethyl (2-methoxyphenyl)aminoacetate

  • Molecular Formula: C₁₁H₁₃NO₄
  • Molecular Weight : 223.2 g/mol
  • Key Difference : Substitutes 2-methoxyphenyl for 2,4,5-trichlorophenyl.
  • Impact : The methoxy group donates electrons via resonance, reducing the electrophilicity of the α-ketoamide. This derivative is analyzed via HPLC and NMR for purity, indicating its use in pharmaceutical intermediates .

c) Ethyl (4-ethoxyphenyl)aminoacetate

  • Molecular Formula: C₁₂H₁₅NO₄
  • Molecular Weight : 237.3 g/mol
  • Key Difference : Features a 4-ethoxyphenyl group.
  • Impact : The ethoxy group improves metabolic stability compared to methoxy analogs, making it suitable for prolonged biological studies. Storage conditions (room temperature) suggest higher stability .

Backbone Modifications

a) Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate

  • Molecular Formula : C₁₀H₈Cl₄N₂O₂
  • Molecular Weight : 329.99 g/mol
  • Key Difference : Incorporates a chloro-hydrazone group instead of the α-ketoamide.
  • Impact : The hydrazone structure introduces conjugation, altering UV-Vis absorption properties. This compound is stored at room temperature, indicating moderate stability .

b) [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-trichlorophenoxy)acetate

  • Molecular Formula: C₁₅H₁₂Cl₃NO₅
  • Molecular Weight : 392.6 g/mol
  • Key Difference: Replaces the phenylamino group with a furan-methylamino moiety.
  • Its XLogP3 value of 3.6 indicates higher lipophilicity than the parent compound .

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